molecular formula C19H15ClFN3OS B11375194 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11375194
M. Wt: 387.9 g/mol
InChI Key: WQWLIWVOXVNEIL-UHFFFAOYSA-N
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Description

5-Chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with chloro, fluorophenyl, and methylphenyl groups, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-methylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, chlorination is performed using reagents like thionyl chloride or phosphorus oxychloride.

    Introduction of the Sulfanyl Group: The 4-fluorophenylmethyl sulfanyl group is introduced via a nucleophilic substitution reaction, often using a thiol reagent in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with 3-methylphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

5-Chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-methylphenyl)pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets could include kinases, proteases, or other critical proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-methylphenyl)pyrimidine-4-carboxamide
  • 5-Chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide

Uniqueness

The unique combination of substituents in 5-chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-methylphenyl)pyrimidine-4-carboxamide provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C19H15ClFN3OS

Molecular Weight

387.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3OS/c1-12-3-2-4-15(9-12)23-18(25)17-16(20)10-22-19(24-17)26-11-13-5-7-14(21)8-6-13/h2-10H,11H2,1H3,(H,23,25)

InChI Key

WQWLIWVOXVNEIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

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